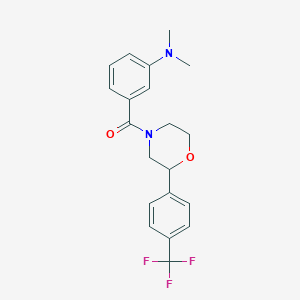

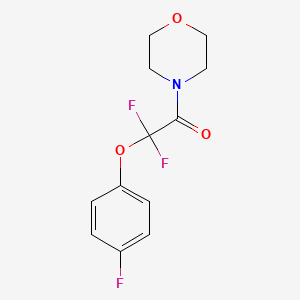

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone (DFPME) is a small molecule that has recently been studied for its potential applications in medicinal chemistry and biochemistry research. DFPME is a fluorinated morpholine derivative that has been found to have a range of interesting properties, including its ability to act as a catalyst, an enzyme inhibitor, and a ligand for metal ions.

Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorination Agents

Research has identified compounds derived from nitrogen heterocycles as effective electrophilic fluorinating agents. For example, compounds like Bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl)-ethane and -propane tetratriflates have been prepared by direct fluorination, showing the potential for site-specific electrophilic fluorination of model substrates such as 1-morpholinocyclohexene and phenol, indicating a broad applicability in synthetic chemistry (Banks et al., 1997).

Stereoselective Synthesis

The stereoselective synthesis of compounds like Aprepitant, an NK(1) receptor antagonist, demonstrates the relevance of morpholino groups in medicinal chemistry. This process involves direct condensation and coupling steps leading to the formation of alpha-(fluorophenyl)morpholine derivatives, showcasing the role of fluorine and morpholine in the efficient synthesis of therapeutically relevant molecules (Brands et al., 2003).

Fluorination Reagents

Diethylaminodifluorosulfinium and morpholinodifluorosulfinium salts have been highlighted as crystalline fluorinating agents that are more stable and easier to handle than their predecessors. These agents, when used with appropriate promoters, effectively convert alcohols to alkyl fluorides and carbonyls to gem-difluorides, demonstrating their utility in organic synthesis for introducing fluorine into molecules (L’Heureux et al., 2010).

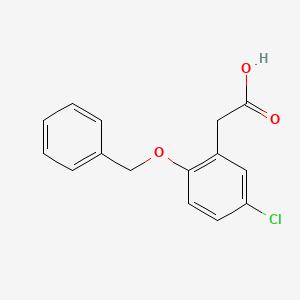

Hydrogen Bonding in Salts

The study of morpholinium salts of various phenoxyacetic acid analogs has revealed interesting hydrogen-bonding patterns, providing insights into the molecular interactions and structural characteristics of these compounds. This research aids in understanding the solid-state chemistry of morpholino-containing compounds and their potential applications (Smith & Lynch, 2015).

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(4-fluorophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c13-9-1-3-10(4-2-9)19-12(14,15)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWOESFOGGABAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(OC2=CC=C(C=C2)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(2-(2-(cyclohexylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2562127.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)